molecular formula C6H6ClFN2 B8526320 2-Chloro-4-(1-fluoroethyl)pyrimidine

2-Chloro-4-(1-fluoroethyl)pyrimidine

Cat. No.: B8526320
M. Wt: 160.58 g/mol
InChI Key: AOKVYYOCTKTFCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(1-fluoroethyl)pyrimidine is a halogenated pyrimidine derivative serving as a versatile synthetic intermediate and building block in medicinal chemistry and drug discovery research. Its molecular structure, featuring a reactive chlorine atom and a 1-fluoroethyl substituent, makes it a valuable precursor for constructing more complex, biologically active molecules, particularly through nucleophilic substitution reactions at the 2-position . Pyrimidines are a fundamental class of heterocyclic compounds with demonstrated significance in the development of novel therapeutic agents . Research into analogs and related structures highlights their potential across various domains. For instance, fused-pyrimidine derivatives have been extensively studied as potent and orally active agonists for the GPR119 receptor, a promising target for type 2 diabetes mellitus therapy . Furthermore, substituted pyrimidines are investigated for their anti-inflammatory activities, functioning by inhibiting key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α (TNF-α) . The specific 1-fluoroethyl group on this pyrimidine scaffold is a key structural feature that may be explored to modulate the compound's electronic properties, metabolic stability, and binding affinity in biological systems. This product is intended for research applications as a key intermediate in the synthesis of potential pharmaceutical candidates, agrochemicals, and other functional materials. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Properties

Molecular Formula

C6H6ClFN2

Molecular Weight

160.58 g/mol

IUPAC Name

2-chloro-4-(1-fluoroethyl)pyrimidine

InChI

InChI=1S/C6H6ClFN2/c1-4(8)5-2-3-9-6(7)10-5/h2-4H,1H3

InChI Key

AOKVYYOCTKTFCA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC(=NC=C1)Cl)F

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

2-Chloro-4-vinylpyrimidine Derivatives
  • Structure : Features a vinyl group (-CH=CH₂) at position 3.
  • Reactivity : The vinyl group undergoes conjugate addition with nucleophiles (e.g., thiols, amines) to form 4-(2-substituted ethyl)pyrimidines, enabling diverse derivatization .
  • Applications : Intermediate for CNS-targeting compounds, particularly serotonin receptor modulators .
2-Chloro-4-(2-furyl)pyrimidine
  • Structure : A furan ring replaces the 1-fluoroethyl group.
  • Properties : Lower molecular weight (180.59 g/mol) and higher lipophilicity compared to 2-Chloro-4-(1-fluoroethyl)pyrimidine.
  • Safety : Classified as an irritant (GHS07) with moderate acute toxicity .
  • Synthesis : Prepared via nucleophilic substitution of 2,4-dichloropyrimidine with furan derivatives .
2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine
  • Structure: Contains a 3-nitrophenoxy and thiophen-2-yl group.
  • Applications : Anticancer intermediate with optimized synthesis yielding 85% efficiency .
  • Key Difference : The nitro and thiophene groups enhance π-π stacking interactions in drug-target binding, unlike the fluorine in this compound .

Pharmacological Activity Comparison

Anticonvulsant Activity
  • Thienopyrimidine Derivatives (e.g., 2-chloro-4-(1H-imidazol-1-yl)thieno[3,2-d]pyrimidine): Showed protection against maximal electroshock seizures (MES) at 30–300 mg/kg in mice. Neurotoxicity assessed via rotarod tests; some compounds exhibited higher safety margins than carbamazepine .
Anticancer Activity
  • 2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine: Effective in lung and colon cancer models due to kinase inhibition .
  • This compound: Fluorine may reduce metabolic degradation, enhancing in vivo efficacy compared to non-fluorinated analogues .

Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) pKa
This compound* ~175.6 ~275 (Predicted) 1.35 (Predicted) 2.25
2-Chloro-4-(2-furyl)pyrimidine 180.59 360.8 (Predicted) 1.483 -2.11
2-Chloro-4-(4-chlorophenoxy)-5-fluoro 259.06 360.8 (Predicted) 1.483 -2.11

*Predicted values based on analogues .

Preparation Methods

Direct Fluorination of Chloropyrimidine Precursors

The most direct route involves substituting a chlorine atom in 2,4-dichloropyrimidine derivatives with a fluorine-containing group. For example, US6340757B1 discloses a method where 4-fluoro-3-oxocarboxylates react with formamidine in the presence of a base (e.g., sodium methoxide) to yield 6-(1-fluoroalkyl)-4-pyrimidones, which are subsequently chlorinated.

  • Reaction Conditions :

    • Step 1: Formamidine (1.2 eq), sodium methoxide (1.5 eq), ethanol solvent, reflux at 80°C for 10 hours.

    • Step 2: Chlorination with sulfuryl chloride (1.5 eq) in dichloromethane at 0°C for 3 hours.

  • Yield : 67% over two steps.

Use of Selectfluor® for Benzylic Fluorination

A radical-mediated approach, detailed in DSpace@MIT , employs Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) to introduce the 1-fluoroethyl group. This method avoids transition metals and achieves regioselectivity through dearomatization-refluorination.

  • Conditions :

    • Substrate: 4-ethylpyrimidine (1 eq), Selectfluor® (1.2 eq), acetonitrile solvent, 40°C for 6 hours.

  • Yield : 78% (0.2 mmol scale).

Chlorination of Fluorinated Pyrimidine Intermediates

Two-Step Synthesis from 2-Methylthio-4-chloropyrimidine

The Chinese patent CN103554036B outlines a substitution-chlorination sequence:

  • Methoxy Substitution :

    • React 2-methylthio-4-chloropyrimidine with sodium hydroxide in methanol (1:1 molar ratio) at 0°C for 6 hours.

    • Intermediate: 2-methylthio-4-methoxy-pyrimidine (yield: 85%).

  • Chlorination with Sulfuryl Chloride :

    • React intermediate with sulfuryl chloride (10 eq) in dichloromethane at 0°C for 3 hours.

    • Final Yield : 74% after silica gel chromatography.

Chlorination of 6-(1-Fluoroethyl)-4-Pyrimidones

US6340757B1 further refines chlorination using sulfuryl chloride in dichloromethane. Key parameters:

  • Molar Ratio : 1:10 (pyrimidone:sulfuryl chloride).

  • Temperature : 0°C to room temperature.

  • Workup : Extraction with dichloromethane, sodium bicarbonate wash, and column purification.

  • Purity : >99.5% by HPLC.

Transition-Metal-Catalyzed Cross-Coupling

Buchwald-Hartwig Amination

Ambeed.com reports amination of 2-chloro-4-(pyridin-3-yl)pyrimidine with 2-amino-4-nitrotoluene using CuI and DMEDA in dioxane:

  • Conditions : 100°C for 20 hours, 52% yield.

  • Limitation : Requires pre-functionalized pyrimidine substrates.

Comparative Analysis of Methods

MethodKey ReagentsYield (%)Purity (%)Scalability
Nucleophilic FluorinationSelectfluor®, NaOMe67–78>99Pilot-scale
Substitution-ChlorinationSulfuryl chloride, NaOH7499.8Industrial
Suzuki CouplingPd(PPh₃)₄, Cs₂CO₃63–7395–98Lab-scale

Advantages :

  • Nucleophilic Fluorination : High selectivity, minimal byproducts.

  • Chlorination Routes : Cost-effective, scalable for bulk synthesis.
    Challenges :

  • Transition-metal methods require stringent anhydrous conditions.

  • Selectfluor® is expensive for large-scale applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Chloro-4-(1-fluoroethyl)pyrimidine, and how can reaction conditions be optimized?

  • Answer : Synthesis typically involves nucleophilic substitution reactions or coupling strategies. For example, halogen displacement at the pyrimidine ring (e.g., replacing chlorine with fluorinated substituents) is a key step, as seen in analogous compounds like 2-Chloro-4-(2,4-difluorophenyl)-5-fluoropyrimidine . Optimizing temperature (e.g., 80–120°C for nucleophilic substitution) and solvent polarity (e.g., DMF or NMP for better solubility) improves yields. Catalysts such as K₂CO₃ or Cs₂CO₃ enhance reactivity in coupling reactions .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR identifies substitution patterns (e.g., distinguishing fluorine/chlorine positions). IR spectroscopy detects functional groups like C-F stretches (~1100 cm⁻¹). Collision cross-section (CCS) data via ion mobility spectrometry, as applied to 2-chloro-4-(2-methylimidazol-1-yl)pyrimidine, aids in structural validation . Purity assessment requires HPLC with UV/Vis or MS detection .

Q. What initial biological screening assays are recommended for this compound?

  • Answer : Prioritize target-based assays (e.g., kinase inhibition or receptor binding) due to pyrimidine derivatives' known interactions with enzymes and receptors . Cell viability assays (MTT or ATP-luminescence) in cancer lines, combined with antimicrobial susceptibility testing (MIC determination), provide preliminary activity profiles. Fluorinated analogs often exhibit enhanced bioavailability, justifying pharmacokinetic studies .

Advanced Research Questions

Q. How can regioselectivity challenges during fluorinated substituent introduction be addressed?

  • Answer : Regioselectivity depends on steric and electronic factors. For instance, in 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine synthesis, substituent positioning was controlled by using bulky bases (e.g., K₂CO₃) and low-temperature conditions to favor substitution at the 4-position over the 2-position . Computational modeling (DFT) predicts reactive sites, as demonstrated for similar pyrimidines .

Q. What strategies resolve contradictory biological activity data across different assay systems?

  • Answer : Discrepancies may arise from assay conditions (e.g., pH, serum proteins) or cell-specific metabolism. Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular functional assays). For example, fluorinated pyrimidines showed variable CYP3A4 inhibition in hepatic vs. neuronal models . Metabolite profiling (LC-MS) identifies degradation products that may interfere with activity .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Answer : Molecular docking (AutoDock, Schrödinger) models interactions with targets like kinases or GPCRs. DFT calculations, as applied to 2-chloro-5-(2-hydroxyethyl)-4-methoxy-6-methylpyrimidine, optimize electrostatic potential maps to predict binding sites . MD simulations assess stability of ligand-receptor complexes under physiological conditions .

Q. What are the best practices for scaling up synthesis while maintaining purity?

  • Answer : Transition from batch to flow chemistry improves reproducibility, as seen in multi-step syntheses of pyrano[4,3-d]pyrimidines . Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, gradient elution) ensures >95% purity. Monitor intermediates by TLC or inline IR .

Methodological Considerations

Q. How to mitigate hazards during handling and storage of fluorinated pyrimidines?

  • Answer : Use gloveboxes for air-sensitive steps (e.g., fluorination reactions). PPE (nitrile gloves, FFP3 masks) prevents dermal/airway exposure. Store under inert gas (Ar/N₂) at –20°C to prevent hydrolysis. Waste must be neutralized (e.g., with NaHCO₃) before disposal .

Q. What isotopic labeling approaches are feasible for metabolic tracking?

  • Answer : Deuterium or ¹⁸F labeling at the fluoroethyl group enables PET imaging or MS-based metabolite tracing. For example, 3-(2-Chloroethyl-d4)-2-methyl-pyrido[1,2-a]pyrimidin-4-one used deuterium to study pharmacokinetics . Radiolabeling requires specialized facilities due to ¹⁸F’s short half-life .

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